Isamoltane
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Overview
Description
Isamoltane, also known as CGP-361A, is a compound primarily used in scientific research. It acts as an antagonist at the β-adrenergic, 5-HT1A, and 5-HT1B receptors. This compound has shown significant anxiolytic effects in rodent models .
Preparation Methods
The synthesis of Isamoltane involves several steps, starting with the preparation of the pyrrole ring, which is a crucial component of its structure. One common method involves the reaction of 2-bromophenol with 1-pyrrolylmagnesium bromide to form 2-(1-pyrrolyl)phenol. This intermediate is then reacted with epichlorohydrin to yield 1-(2-(1-pyrrolyl)phenoxy)-2,3-epoxypropane. Finally, the epoxy compound is treated with isopropylamine to produce this compound .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes provide a foundation for scaling up the production process.
Chemical Reactions Analysis
Isamoltane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the pyrrole ring or the phenoxy group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isamoltane has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving β-adrenergic and serotonin receptors.
Biology: this compound is employed in research to understand the role of β-adrenergic and serotonin receptors in various biological processes.
Medicine: Its anxiolytic properties make it a valuable tool in preclinical studies for developing new anxiolytic drugs.
Industry: While its industrial applications are limited, this compound’s role in research contributes to the development of new therapeutic agents
Mechanism of Action
Isamoltane exerts its effects by antagonizing β-adrenergic, 5-HT1A, and 5-HT1B receptors. It has a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. By inhibiting these receptors, this compound increases the synaptic concentration of serotonin, leading to anxiolytic effects. The compound also affects the turnover of serotonin in the brain, further contributing to its pharmacological profile .
Comparison with Similar Compounds
Isamoltane is unique due to its dual action on β-adrenergic and serotonin receptors. Similar compounds include:
Propranolol: A β-adrenergic antagonist with some affinity for serotonin receptors, but less selective than this compound.
Oxprenolol: Another β-adrenergic antagonist with moderate activity on serotonin receptors.
Cyanopindolol: A β-adrenergic antagonist with significant activity on serotonin receptors, similar to this compound but with different efficacy.
This compound’s unique combination of receptor affinities and its potent anxiolytic effects distinguish it from these similar compounds.
Properties
CAS No. |
99740-06-4 |
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Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |
InChI Key |
DCOXRJZVVPMXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
Origin of Product |
United States |
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